molecular formula C9H16N2O3 B020240 (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid CAS No. 192725-50-1

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Cat. No. B020240
CAS RN: 192725-50-1
M. Wt: 200.23 g/mol
InChI Key: AFGBRTKUTJQHIP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, also known as S-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-3-carboxylic acid, is an organic compound that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of several drugs, and its mechanism of action has been studied extensively in recent years.

Scientific Research Applications

Antagonists for Osteoporosis Treatment

The compound 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, a derivative of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, has been identified as a potent and selective antagonist of the αvβ3 receptor. This compound, along with its analogs, exhibits significant efficacy in in vivo models of bone turnover and is being developed for the treatment of osteoporosis (Coleman et al., 2004).

Hybrid Anticonvulsants

A focused library of compounds, including 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, has been synthesized as potential new hybrid anticonvulsants. These molecules combine chemical fragments of known antiepileptic drugs and have shown broad-spectrum anticonvulsant activity in preclinical models (Kamiński et al., 2016).

Inhibition of Mycolic Acid Biosynthesis

Derivatives of this compound have been explored as potential inhibitors of mycolic acid biosynthesis in mycobacteria. This research could contribute to developing new treatments for mycobacterial infections, such as tuberculosis (Hartmann et al., 1994).

Structural and UV Studies

Uracil derivatives of this compound have been synthesized and characterized, providing insights into their molecular structures and interactions, such as DNA binding via electrostatic interactions (Yao et al., 2013).

Antitumor Activities

Compounds derived from (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxy phenyl)propanoate have demonstrated selective antitumor activities. This research contributes to the development of new cancer therapies (Xiong Jing, 2011).

Malaria Diagnostic Markers

In a study to identify urinary biomarkers for malaria, metabolites related to this compound were discovered. These findings could lead to the development of new diagnostic tools for malaria (Tritten et al., 2013).

properties

IUPAC Name

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGBRTKUTJQHIP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448043
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192725-50-1
Record name (αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192725-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-3-methyl-2-(2-oxotetrahydropyrimidine-1-yl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Reactant of Route 4
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Reactant of Route 5
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
Reactant of Route 6
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Q & A

Q1: What is the role of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid in the synthesis of lopinavir?

A1: this compound is a crucial building block in the synthesis of lopinavir. The research paper describes a three-step synthesis where this compound is condensed with an intermediate derived from (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane []. This condensation reaction forms the final lopinavir molecule.

Q2: The abstract mentions confirming the structure of the synthesized lopinavir. Were any specific analytical techniques used to verify the incorporation of this compound into the final product?

A2: The abstract specifically mentions the use of 1H-NMR and ESI-MS to confirm the structure of the synthesized lopinavir []. These techniques are commonly used to verify the presence of specific functional groups and the overall molecular weight, confirming the successful incorporation of this compound into the final lopinavir molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.